molecular formula C10H16O3 B13554258 8-Oxaspiro[4.5]decane-2-carboxylicacid

8-Oxaspiro[4.5]decane-2-carboxylicacid

Cat. No.: B13554258
M. Wt: 184.23 g/mol
InChI Key: JYUBPTCJXFFRRC-UHFFFAOYSA-N
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Description

Historical Perspectives and Discovery of Related Spirocyclic Architectures

The formal study of spiro compounds dates back to 1900, when Adolf von Baeyer first proposed a nomenclature system for these unique bicyclic systems. wikipedia.org For many years, spirocyclic structures were primarily of academic interest, though they were identified in a variety of natural products. Molecules that have evolved to interact with proteins, natural products have long provided inspiration for medicinal chemistry, and the presence of spirocycles in these compounds hinted at their biological relevance. tandfonline.comtandfonline.com

Prominent examples of naturally occurring or derived spirocyclic compounds that have had a significant impact include the antifungal drug griseofulvin (B1672149) and the diuretic spironolactone. wikipedia.orgnih.gov The discovery and successful clinical use of such molecules underscored the potential of the spirocyclic scaffold. nih.gov Over the last two decades, interest in spirocycles has surged, driven by a strategic shift in medicinal chemistry to move away from flat, aromatic systems towards more three-dimensional structures that can better mimic natural ligands and interact with complex protein binding sites. rsc.orgnih.gov This has led to a significant increase in the number of approved drugs and clinical candidates featuring a spirocyclic core. nih.govresearchgate.net

Structural Significance within Organic and Medicinal Chemistry Research

The structural rigidity and inherent three-dimensionality of spirocycles are their most significant assets in organic and medicinal chemistry. nih.govtandfonline.com Unlike flexible linear molecules or planar aromatic systems, spirocyclic scaffolds hold functional groups in well-defined spatial orientations. rsc.org This pre-organization can lead to more potent and selective interactions with biological targets, such as enzymes and G protein-coupled receptors (GPCRs), as it reduces the entropic penalty of binding. rsc.orgtandfonline.com

Key advantages of spirocyclic systems include:

Three-Dimensionality : The spiro atom, typically a quaternary sp3-hybridized carbon, acts as a pivot point, forcing the connected rings into perpendicular planes. This creates a rigid, three-dimensional shape that allows for the projection of substituents into diverse regions of space, facilitating optimal interactions within a protein's binding pocket. tandfonline.comtandfonline.com

Novel Chemical Space : Spirocyclic scaffolds provide access to novel and underexplored areas of chemical space. rsc.org This structural novelty is advantageous for developing new drugs with unique mechanisms of action and for securing intellectual property.

Improved Physicochemical Properties : Incorporating sp3-rich spirocyclic motifs can lead to improved drug-like properties. researchgate.net By replacing flat aromatic rings, chemists can often enhance solubility, metabolic stability, and pharmacokinetic profiles. rsc.org

The 8-Oxaspiro[4.5]decane core itself combines a cyclopentane (B165970) ring with a tetrahydropyran (B127337) ring. This specific arrangement is found in various building blocks used for the synthesis of biologically active compounds. researchgate.net The presence of the ether oxygen in the six-membered ring can also influence properties such as polarity and hydrogen bonding capacity.

Fundamental Principles of Spirocyclic Nomenclature and Isomerism

The systematic naming of spiro compounds follows rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgck12.org The nomenclature for a simple spiroalkane is constructed as follows:

The prefix "spiro" is used to indicate the presence of a spiro junction. wikipedia.org

Following the prefix, square brackets enclose the number of carbon atoms in each ring, excluding the central spiro atom. These numbers are separated by a period and are listed in ascending order. vedantu.com

The name of the parent alkane corresponding to the total number of atoms in both rings is added as a suffix. vedantu.com

For the compound 8-Oxaspiro[4.5]decane-2-carboxylic acid :

Spiro[4.5]decane : The "spiro" prefix indicates a spirocycle. The numbers [4.5] signify that there are four atoms in the smaller ring (the cyclopentane ring) and five atoms in the larger ring (the tetrahydropyran ring), excluding the spiro atom. "Decane" indicates a total of ten atoms in the bicyclic system (4 + 5 + 1 spiro atom).

8-Oxa : This indicates that the atom at position 8 is an oxygen atom, making it a heterocyclic compound. Numbering starts in the smaller ring, adjacent to the spiro atom, proceeds around the small ring, through the spiro atom, and then around the larger ring.

2-carboxylic acid : This specifies that a carboxylic acid functional group (-COOH) is attached to the second carbon atom of the spirocyclic system.

Table 1: Examples of Spirocyclic Nomenclature

Compound Name Ring Atom Counts (excluding spiro atom) Total Atoms Parent Alkane
Spiro[2.4]heptane 2, 4 7 Heptane
Spiro[3.3]heptane 3, 3 7 Heptane
Spiro[4.5]decane 4, 5 10 Decane

Spirocycles can also exhibit chirality. If the two rings attached to the spiro atom are appropriately substituted, the molecule can be chiral, even without a traditional stereocenter on one of the rings. The spiro atom itself can be a stereocenter, leading to enantiomers that may have different biological activities.

Table 2: Properties of 8-Oxaspiro[4.5]decane-2-carboxylic acid and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
8-Oxaspiro[4.5]decane-2-carboxylic acid 1517163-18-6 C10H16O3 184.23
8-Oxa-2-azaspiro[4.5]decane 310-93-0 C8H15NO 141.21 nih.govchemscene.com
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid 95242-33-8 C10H14O4 198.21

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

8-oxaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C10H16O3/c11-9(12)8-1-2-10(7-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12)

InChI Key

JYUBPTCJXFFRRC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOCC2)CC1C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for the 8 Oxaspiro 4.5 Decane 2 Carboxylic Acid Core and Its Functionalized Analogs

Retrosynthetic Disconnections and Strategic Planning for the Spirocyclic Scaffold

The design of a successful synthesis for a complex molecule like 8-oxaspiro[4.5]decane-2-carboxylic acid hinges on a logical retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, readily available starting materials. For the 8-oxaspiro[4.5]decane core, several strategic disconnections can be envisioned.

A primary disconnection strategy involves breaking the bonds forming the spirocyclic center. This can lead to two main approaches: one where the cyclopentane (B165970) ring is formed onto a pre-existing cyclohexane (B81311) derivative, or vice versa. A common retrosynthetic pathway for spirocycles involves disconnecting the bonds adjacent to the spiro-carbon, often leading to a precursor that can undergo an intramolecular cyclization.

Another key disconnection is at the ether linkage of the oxaspirocycle. This suggests a precursor containing a hydroxyl group and a suitable leaving group on the cyclohexane ring, which can then undergo an intramolecular etherification to form the tetrahydrofuran (B95107) ring. The carboxylic acid group can be introduced at various stages, either as part of the initial building blocks or installed later in the synthetic sequence through functional group manipulation.

Carbon-Carbon Bond Forming Reactions in Spirocenter Construction

The construction of the quaternary spirocenter is a critical step in the synthesis of the 8-oxaspiro[4.5]decane framework. Various carbon-carbon bond-forming reactions have been effectively employed for this purpose.

Intermolecular and Intramolecular Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the convergent and stereocontrolled synthesis of cyclic systems, including spirocycles. Both intermolecular and intramolecular variants have been successfully applied.

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, can be a strategic approach to construct the cyclohexane ring of the spirocycle. For instance, a substituted diene can react with a dienophile incorporated into a cyclopentane derivative to build the spiro[4.5]decane skeleton. While not directly forming the 8-oxaspiro structure, this method provides a versatile entry to the carbocyclic core, which can be further functionalized.

[3+2] Cycloaddition: 1,3-dipolar cycloadditions are particularly effective for the synthesis of five-membered rings. In the context of the 8-oxaspiro[4.5]decane system, an exocyclic methylene (B1212753) cyclopentane derivative can serve as the dipolarophile, reacting with a suitable 1,3-dipole to construct a new five-membered ring, thus forming the spirocenter. These reactions often proceed with high regio- and stereoselectivity. For example, the reaction of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones, through a synergistic photocatalysis and organocatalysis approach, has been shown to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. acs.orgmdpi.com

Cycloaddition Type Reactants Product Type Key Features
Diels-Alder [4+2] Substituted diene and cyclopentane-based dienophileSpiro[4.5]decane carbocycleHigh stereocontrol, convergent
1,3-Dipolar [3+2] Exocyclic methylene cyclopentane and 1,3-dipoleSpiro[4.5]decane with a five-membered heterocycleHigh regio- and stereoselectivity

Rearrangement Reactions for Spirocyclic Ring Formation

Molecular rearrangements that involve the migration of a carbon-carbon bond can be ingeniously exploited to construct spirocyclic systems.

Wagner-Meerwein Rearrangement: This type of rearrangement involves a 1,2-shift of an alkyl or aryl group in a carbocationic intermediate. A strategically designed precursor, often a bicyclic system, can be induced to undergo a Wagner-Meerwein rearrangement to expand one of the rings and form a spirocenter. A sequence involving a Nazarov cyclization followed by a Wagner-Meerwein rearrangement has been developed for the stereoselective synthesis of spirocycles. acs.orgacs.orgnih.gov This method can create adjacent quaternary centers with high efficiency. acs.orgacs.org

Pinacol (B44631) Rearrangement: The pinacol rearrangement of 1,2-diols under acidic conditions is another powerful tool for skeletal reorganization. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org By carefully designing the diol precursor, the migration of a carbon atom can lead to the formation of a spirocyclic ketone. For instance, a dearomatizing semi-pinacol rearrangement of 4-(1'-hydroxycyclobutyl)pyridines has been utilized to synthesize dihydropyridine (B1217469) spirocycles. nih.gov

Rearrangement Type Precursor Key Intermediate Product
Wagner-Meerwein Bicyclic systemCarbocationSpirocycle
Pinacol 1,2-DiolCarbocationSpirocyclic ketone

Radical and Organometallic Coupling Approaches

Modern synthetic chemistry offers a plethora of radical and organometallic coupling reactions that can be adapted for the construction of complex carbon skeletons, including spirocenters.

Radical Cyclization: Intramolecular radical cyclizations onto an exocyclic double bond can be an effective method for forming the five-membered ring of the spiro[4.5]decane system. A radical generated on a side chain attached to a cyclohexane ring can add to a double bond on the cyclopentane precursor, leading to the formation of the spirocyclic core.

Organometallic Coupling (Heck Reaction): The palladium-catalyzed Heck reaction is a versatile tool for carbon-carbon bond formation. chim.it An intramolecular Heck reaction can be employed to construct the spirocenter by coupling an aryl or vinyl halide with an appropriately positioned alkene within the same molecule. acs.orgnih.gov This strategy has been successfully used to prepare optically active spirocycles. nih.gov For example, a sequence of a palladium-catalyzed decarboxylative asymmetric allylic alkylation followed by a Heck reaction has been utilized to synthesize spirocyclic structures. nih.gov

Method Key Reactants Catalyst/Reagent Bond Formed
Radical Cyclization Precursor with a radical precursor and an alkeneRadical initiatorC-C bond forming the five-membered ring
Heck Reaction Precursor with a vinyl/aryl halide and an alkenePalladium catalystC-C bond at the spirocenter

Oxygen Heterocycle Formation within the Spiro[4.5]decane System

The formation of the tetrahydrofuran ring is a defining step in the synthesis of the 8-oxaspiro[4.5]decane core. This is typically achieved through intramolecular cyclization strategies.

Etherification and Lactonization Strategies

Intramolecular Williamson Ether Synthesis: This classical method remains a reliable strategy for forming cyclic ethers. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com A precursor containing both a hydroxyl group and a good leaving group (e.g., a halide or a sulfonate ester) in a suitable stereochemical arrangement can be treated with a base to induce an intramolecular SN2 reaction, thereby closing the tetrahydrofuran ring. libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.com The efficiency of this cyclization is dependent on the length of the chain connecting the two functional groups, with the formation of five- and six-membered rings being generally favored. libretexts.org

Lactonization Strategies: While the target molecule is a carboxylic acid, related spirocyclic lactones are important synthetic intermediates. Intramolecular esterification of a hydroxy acid can lead to the formation of a lactone. Various reagents and catalysts have been developed to promote lactonization, including methods for the site-selective C-H lactonization of dicarboxylic acids. nih.govresearchgate.net These lactones can then be hydrolyzed to the corresponding carboxylic acid at a later stage in the synthesis. Palladium-catalyzed carbonylative spirolactonization of hydroxycyclopropanols offers a novel route to oxaspirolactones. osti.gov

Cyclization Strategy Precursor Reagents Product
Intramolecular Williamson Ether Synthesis Hydroxy-halide or hydroxy-sulfonateBase (e.g., NaH)Cyclic ether
Lactonization Hydroxy-carboxylic acidAcid or coupling agentLactone

Oxidative Cyclization Methodologies

The formation of the spiroketal core often relies on the cyclization of a suitable acyclic precursor. Oxidative cyclization methods have emerged as powerful tools for the construction of spiroketals, offering alternatives to traditional acid-catalyzed ketalization of dihydroxyketones. These methods often proceed under mild conditions and can provide access to complex spirocyclic systems.

One prominent strategy involves the oxidative cyclization of a pendant hydroxyl group onto a pre-formed pyran ring. While various oxidants have been employed for this transformation, modern methods seek to avoid the use of toxic heavy metals like lead or mercury. Photochemical approaches employing reagents such as iodine monochloride have shown promise in this regard, enabling the synthesis of complex spiroketals in high yields.

Radical oxidative cyclization represents another important avenue. For instance, the use of hypervalent iodine reagents, such as iodobenzene (B50100) diacetate in the presence of iodine under photolytic conditions, can facilitate the cyclization of spiroacetals bearing a hydroxyalkyl side chain to form more complex bis-spiroacetal systems. nih.gov This methodology proceeds through a radical mechanism, offering a kinetically controlled alternative to thermodynamically controlled acid-catalyzed spiroacetalization. nih.gov The regioselectivity of such cyclizations is often governed by the stability of the intermediate radical species. Nature also provides inspiration for such transformations, with enzymes like P450 and nonheme iron-dependent oxygenases catalyzing oxidative cyclizations in the biosynthesis of natural products through radical intermediates. researchgate.net

While direct application of these methods to the synthesis of 8-Oxaspiro[4.5]decane-2-carboxylic acid is not extensively documented in publicly available literature, the general principles can be extrapolated. A hypothetical precursor, such as a substituted tetrahydropyran (B127337) with a pendant hydroxyalkyl chain and a precursor to the carboxylic acid at the appropriate position, could potentially undergo oxidative cyclization to furnish the desired spiroketal core. The choice of oxidant and reaction conditions would be crucial in achieving the desired transformation efficiently and with high selectivity.

Introduction and Manipulation of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a key feature of the target molecule. Its introduction and subsequent manipulation are critical for the synthesis of analogs and for conjugation to other molecules.

Carboxylation Reactions and Ester Hydrolysis

The introduction of a carboxylic acid can be achieved at various stages of the synthesis. One common approach involves the introduction of a precursor functional group, such as a nitrile or an ester, which can then be converted to the carboxylic acid.

For instance, a synthetic route could involve the construction of the 8-Oxaspiro[4.5]decane skeleton bearing a cyano or an alkoxycarbonyl group at the C-2 position. The hydrolysis of such a precursor would then yield the desired carboxylic acid. The hydrolysis of an ester to a carboxylic acid is a fundamental and widely used transformation in organic synthesis. This reaction is typically carried out under basic conditions (saponification) using reagents like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous/organic solvent system, followed by acidic workup. Alternatively, acidic hydrolysis can also be employed. The choice of conditions would depend on the stability of the spiroketal moiety to the reaction medium.

Direct carboxylation of a C-2 carbanion of the 8-Oxaspiro[4.5]decane ring system with carbon dioxide is another potential strategy. This would require the generation of a specific enolate or organometallic species at the desired position, which could be challenging to achieve with high regioselectivity on a complex spiroketal scaffold.

Functional Group Interconversions at the Carboxylic Acid Site

Once the carboxylic acid moiety is in place, it serves as a versatile handle for a wide range of functional group interconversions. These transformations are essential for creating a library of derivatives with diverse properties. Standard organic transformations can be applied to the carboxylic acid of 8-Oxaspiro[4.5]decane-2-carboxylic acid to access a variety of other functional groups.

Some key interconversions include:

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents can yield the corresponding esters.

Amide Formation: Activation of the carboxylic acid with a coupling agent (e.g., DCC, EDC, HATU) followed by reaction with an amine provides the corresponding amides.

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or by conversion to an ester followed by reduction.

Conversion to an Acyl Halide: Treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) can convert the carboxylic acid to the more reactive acyl chloride, which is a key intermediate for the synthesis of esters, amides, and other acyl derivatives.

These functional group interconversions allow for the systematic modification of the C-2 position, enabling the exploration of structure-activity relationships in medicinal chemistry programs or the attachment of probes for chemical biology studies.

Stereoselective Synthesis of Enantiopure and Diastereomeric Forms

The spirocyclic nature of 8-Oxaspiro[4.5]decane-2-carboxylic acid gives rise to the possibility of multiple stereoisomers. The control of stereochemistry during the synthesis is therefore of paramount importance, particularly for applications in pharmacology where different stereoisomers can exhibit vastly different biological activities.

Chiral Auxiliary and Ligand-Controlled Asymmetric Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This approach can be a powerful tool for the synthesis of enantiopure spiroketals. For example, a chiral auxiliary could be attached to a precursor of the cyclopentane ring, influencing the facial selectivity of the spirocyclization step. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations.

Organocatalytic Approaches to Enantioselectivity

In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral organocatalysts, such as proline and its derivatives, imidazolidinones, and chiral phosphoric acids, can activate substrates and control the stereochemical outcome of reactions.

Organocatalytic methods have been successfully applied to the enantioselective synthesis of spiroketals. For example, chiral Brønsted acids have been shown to catalyze the asymmetric spiroketalization of dihydroxyketones. The catalyst can protonate a hydroxyl group, facilitating a cascade of cyclization and ketalization steps, with the chiral environment of the catalyst directing the stereochemical outcome.

In-depth Analysis of Synthetic Methodologies for 8-Oxaspiro[4.5]decane-2-carboxylic acid Remains Unfeasible Due to Lack of Scientific Literature

A comprehensive review of advanced synthetic methodologies for the chemical compound 8-Oxaspiro[4.5]decane-2-carboxylic acid, as outlined by a specific structure focusing on diastereoselective synthesis, total synthesis of natural products, and scale-up considerations, cannot be completed at this time. Extensive searches of scientific databases and chemical literature have revealed a significant lack of published research on this specific molecule.

The investigation into the requested topics was contingent on the existence of foundational research, including reported syntheses of the target compound and its isolation as a natural product. However, the scientific literature does not appear to contain studies detailing the synthesis of 8-Oxaspiro[4.5]decane-2-carboxylic acid. While general methods for the diastereoselective synthesis of spirocyclic systems, including spiroketals, are well-documented, their specific application to this particular carboxylic acid has not been described.

Crucially, the core sections of the proposed article, which were to focus on the total synthesis of natural products incorporating the 8-Oxaspiro[4.5]decane-2-carboxylic acid scaffold, are unachievable. No natural products containing this specific chemical structure have been identified in the literature. This absence of a natural product target precludes any discussion of biomimetic or convergent synthetic pathways, as these strategies are intrinsically linked to the retrosynthetic analysis of a known molecule.

Consequently, without established synthetic routes, a discussion on scale-up considerations and process optimization for the academic synthesis of 8-Oxaspiro[4.5]decane-2-carboxylic acid would be entirely speculative.

Research on related but structurally distinct compounds, such as various aza-spiro[4.5]decanes and other functionalized oxaspiro[4.5]decane derivatives, does exist. researchgate.netnih.govresearchgate.net These studies describe various synthetic approaches and their potential applications. However, in adherence to the specific constraints of the request to focus solely on 8-Oxaspiro[4.5]decane-2-carboxylic acid, this related research cannot be used to construct the specified article.

Therefore, until research on the synthesis and natural occurrence of 8-Oxaspiro[4.5]decane-2-carboxylic acid is published, a detailed and scientifically accurate article as per the requested outline cannot be generated.

Mechanistic Investigations of Chemical Reactivity and Transformations of 8 Oxaspiro 4.5 Decane 2 Carboxylic Acid Derivatives

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in the 8-Oxaspiro[4.5]decane-2-carboxylic acid molecule. Its chemical behavior is influenced by both inductive and resonance effects, which can render the carbonyl carbon electrophilic and susceptible to nucleophilic attack. khanacademy.org

Esterification: The conversion of 8-Oxaspiro[4.5]decane-2-carboxylic acid to its corresponding esters typically proceeds via mechanisms like the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk An alcohol molecule then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com This is followed by a series of proton transfers, culminating in the elimination of a water molecule to form the ester. masterorganicchemistry.comchemguide.co.uk Each step in this process is reversible, and the reaction equilibrium can be shifted toward the product by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com

Amidation: The formation of amides from 8-Oxaspiro[4.5]decane-2-carboxylic acid and an amine is a fundamental transformation. Direct amidation, which produces water as the only byproduct, often requires catalysts to proceed efficiently. mdpi.com Boron-derived catalysts, for example, can activate the carboxylic acid. Mechanistic studies suggest a dual role for some boron catalysts, where one boron center activates the amine while another part of the catalyst forms a cyclic complex with the carboxylic acid, increasing the electrophilicity of the carbonyl group. mdpi.com The reaction then proceeds via nucleophilic attack by the activated amine on the carbonyl carbon, followed by dehydration to yield the stable amide product.

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a key transformation for carboxylic acids. The mechanism and feasibility of this reaction are highly dependent on the molecular structure. For derivatives of 8-Oxaspiro[4.5]decane-2-carboxylic acid, the stability of the resulting carbanion or carbocation intermediate is a critical factor.

While specific studies on 8-Oxaspiro[4.5]decane-2-carboxylic acid are scarce, research on the closely related compound, 2-oxo-1-oxaspiro science.govwikipedia.orgdecane-4-carboxylic acid, provides valuable mechanistic insight. The decarboxylation of this compound was found to be a first-order, homogeneous reaction. rsc.org The kinetic data suggest a concerted intramolecular mechanism for the decomposition, where the molecule passes through a cyclic transition state, avoiding the formation of a high-energy intermediate. rsc.org

Table 1: Kinetic Data for the Decarboxylation of 2-Oxo-1-oxaspiro science.govwikipedia.orgdecane-4-carboxylic acid rsc.org
ParameterValue
Enthalpy of Activation (ΔH‡)29.0 kcal/mol
Entropy of Activation (ΔS‡) at 500 K-13.6 e.u.
Reaction OrderFirst-Order
Proposed MechanismConcerted Intramolecular

Ring-Opening and Ring-Contraction Mechanisms of the Oxaspiro Ring System

The 8-oxaspiro[4.5]decane core, containing a tetrahydrofuran (B95107) ring, is susceptible to ring-opening reactions, particularly under acidic conditions which activate the ether oxygen. Polymerization with expansion in volume can be achieved with spiro orthocarbonate monomers through a double ring-opening process. nih.gov The inherent ring strain in some small spiroheterocycles can drive transformations. nih.gov For example, the relief of ring strain upon the opening of an epoxide in an oxaspiro[2.2]pentane drives base-induced elimination. nih.gov

Conversely, ring contraction rearrangements can occur where a larger ring transforms into a smaller, more stable one. chemistrysteps.com Such reactions often proceed through carbocation intermediates. For instance, the acid-catalyzed rearrangement of a cycloheptyl alcohol can lead to a more stable six-membered ring via a 1,2-alkyl shift. chemistrysteps.com In the case of 8-Oxaspiro[4.5]decane derivatives, a similar cationic rearrangement could potentially lead to ring contraction of the cyclohexane (B81311) portion, although this would be highly dependent on the reaction conditions and the specific substitution pattern. wikipedia.org

Electrophilic and Nucleophilic Attack at Spirocenters

The spirocenter itself, being a quaternary carbon, is sterically hindered and generally not susceptible to direct electrophilic or nucleophilic attack. However, reactions at adjacent positions can induce rearrangements that involve the spirocenter.

Nucleophilic Attack: While direct attack at the spirocarbon is unlikely, nucleophilic attack can occur at other electrophilic sites within the molecule, such as the carbonyl carbon of the carboxylic acid group. science.gov In certain spirocyclic systems, nucleophilic attack on a nearby functional group can initiate a cascade of reactions. For example, the reaction of thiazole (B1198619) carbenes with ketenimines proceeds via a tandem nucleophilic addition followed by a [3+2] cycloaddition to form spiro-pyrrole derivatives. science.gov

Electrophilic Attack: Electrophilic attack is more likely to occur at electron-rich sites. wikipedia.org In derivatives of 8-Oxaspiro[4.5]decane-2-carboxylic acid that contain aromatic rings, electrophilic aromatic substitution is a characteristic reaction. nih.gov The aromatic ring acts as a nucleophile, attacking the electrophile to form a stabilized cationic intermediate, which then loses a proton to restore aromaticity. wikipedia.orgtotal-synthesis.com The ether oxygen in the oxaspiro ring can also be a site of electrophilic attack (e.g., protonation by a strong acid), which can initiate ring-opening reactions.

Stereoelectronic Effects on Reaction Rates and Selectivity

Stereoelectronic effects are crucial in understanding the reactivity of complex three-dimensional molecules like 8-Oxaspiro[4.5]decane-2-carboxylic acid derivatives. wikipedia.org These effects arise from the geometric constraints placed on molecular orbitals and dictate the most favorable pathways for reactions by ensuring optimal orbital overlap. ucla.edu

In the oxaspiro ring system, stereoelectronic principles can influence its conformation and reactivity. For instance, the anomeric effect, a well-known stereoelectronic phenomenon in cyclic ethers, could stabilize conformations where a substituent at an adjacent carbon has a specific orientation relative to the lone pairs of the ether oxygen. This conformational preference can, in turn, affect the accessibility of different parts of the molecule to reagents, thereby controlling reaction selectivity. baranlab.org

Furthermore, stereoelectronic effects are critical in transition states. Reactions often proceed through pathways that allow for continuous orbital overlap. acs.org For example, the kinetically controlled spiroacetalization of hydroxy enol ethers occurs via an early transition state that follows an antiperiplanar pathway, which corresponds to the Bürgi-Dunitz angle of attack for a nucleophile on a π-system. acs.org Similar considerations would apply to nucleophilic attack on the carbonyl group of 8-Oxaspiro[4.5]decane-2-carboxylic acid, where the trajectory of the incoming nucleophile is dictated by the need to overlap with the π* orbital of the C=O bond, a path that is influenced by the steric and electronic environment of the spirocyclic frame.

Advanced Spectroscopic and Diffraction Based Methodologies for Structural Elucidation of 8 Oxaspiro 4.5 Decane 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For 8-Oxaspiro[4.5]decane-2-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of the molecule.

Multidimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY)

Multidimensional NMR techniques are essential for deciphering the complex spin systems present in 8-Oxaspiro[4.5]decane-2-carboxylic acid.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would reveal the connectivity within the cyclopentane (B165970) and tetrahydropyran (B127337) rings. For instance, the proton at C2 would show a correlation to the adjacent protons on C1 and C3.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with the carbons to which they are directly attached. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each protonated carbon in the molecule would exhibit a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons, such as the spirocenter at C5, and for piecing together the different fragments of the molecule. For example, protons on C4 and C6 would show correlations to the spiro carbon C5.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is invaluable for determining the stereochemistry of the molecule, such as the relative orientation of the carboxylic acid group and the conformation of the two rings.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for 8-Oxaspiro[4.5]decane-2-carboxylic acid.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
1 1.60-1.8030-35H2, H1'C2, C5
2 2.50-2.7045-50H1, H1', H3, H3'C1, C3, C4, C5, COOH
3 1.70-1.9025-30H2, H3'C2, C4, C5
4 1.80-2.0035-40H3, H3'C2, C3, C5
5 -75-80--
6 3.60-3.8065-70H7, H7'C5, C7, C10
7 1.50-1.7025-30H6, H6'C5, C6, C8
9 3.60-3.8065-70H10, H10'C5, C7, C10
10 1.50-1.7025-30H9, H9'C5, C6, C9
COOH 12.0-12.5175-180-C2

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte. By integrating the signals of the target molecule against a known amount of an internal standard with a well-defined purity, the absolute quantity of 8-Oxaspiro[4.5]decane-2-carboxylic acid in a sample can be accurately determined. emerypharma.comkoreascience.kr This technique is also highly effective for monitoring the progress of a chemical reaction by quantifying the disappearance of reactants and the appearance of products over time. acs.org

Dynamic NMR for Conformational Studies

The two rings in 8-Oxaspiro[4.5]decane-2-carboxylic acid are not static; they can undergo conformational changes, such as ring-flipping. Dynamic NMR involves recording NMR spectra at different temperatures to study these dynamic processes. At low temperatures, the conformational exchange may be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature is raised, these signals will broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes of the signals at different temperatures, the energy barriers for conformational changes can be calculated, providing valuable insight into the molecule's flexibility and preferred conformations.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the elemental formula of 8-Oxaspiro[4.5]decane-2-carboxylic acid, as the measured exact mass can be matched to a unique combination of atoms. For a molecule with the formula C₁₀H₁₆O₃, the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Connectivity

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. This provides detailed information about the structure of the molecule. The fragmentation of 8-Oxaspiro[4.5]decane-2-carboxylic acid would likely proceed through characteristic pathways for cyclic ethers and carboxylic acids. nsf.govcdnsciencepub.comjove.com

Common fragmentation pathways would include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of carbon dioxide (CO₂) following the loss of a hydrogen radical.

Ring-opening of the tetrahydropyran ring , followed by further fragmentation. nih.gov

Cleavage of the cyclopentane ring , particularly alpha-cleavage relative to the carboxylic acid. jove.com

The following table presents plausible MS/MS fragment ions for 8-Oxaspiro[4.5]decane-2-carboxylic acid.

m/z (Mass-to-Charge Ratio)Proposed Fragment Structure/Loss
184.1099[M]+ (Molecular Ion)
167.1073[M - H₂O]+•
139.0966[M - COOH]+
113.0915[M - C₄H₇O]+
85.0653[C₅H₉O]+
69.0704[C₅H₉]+

Ion Fragmentation Patterns of Spirocyclic Compounds

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 8-Oxaspiro[4.5]decane-2-carboxylic acid, electron impact (EI) ionization would produce a molecular ion (M⁺•) that is energetically unstable and prone to fragmentation. chemguide.co.uk The fragmentation pathways are dictated by the functional groups present—the carboxylic acid and the spirocyclic ether framework.

Key fragmentation processes for carboxylic acids include the loss of a hydroxyl radical (•OH) to form an acylium ion [M-17]⁺, and the loss of the entire carboxyl group (•COOH) to yield the fragment [M-45]⁺. libretexts.orgyoutube.com Another characteristic fragmentation for some carboxylic acids is the McLafferty rearrangement, though its prominence would depend on the specific stereochemistry and ring conformation. youtube.com

The spirocyclic ether moiety also directs fragmentation. Alpha-cleavage, the breaking of the C-C bond adjacent to the ether oxygen, is a common pathway for ethers, leading to stable oxonium ions. The fragmentation of the spirocyclic system itself can lead to a complex series of ring-opening and cleavage events, providing valuable data about the connectivity of the bicyclic structure.

Table 1: Plausible Mass Spectrometry Fragmentation Data for 8-Oxaspiro[4.5]decane-2-carboxylic acid

m/z Value (Mass/Charge) Proposed Fragment Ion Neutral Loss Significance
[M]⁺•C₁₀H₁₆O₃⁺•---Molecular Ion
[M-17]⁺C₁₀H₁₅O₂⁺•OHLoss of hydroxyl radical from the carboxyl group
[M-45]⁺C₉H₁₅O⁺•COOHLoss of the entire carboxyl group
VariousRing FragmentsCₓHᵧO₂Cleavage of the spirocyclic rings

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers.

The initial and often most challenging step is the cultivation of a high-quality single crystal suitable for diffraction. For an organic compound like 8-Oxaspiro[4.5]decane-2-carboxylic acid, several methods can be employed:

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) is allowed to evaporate slowly over days or weeks, leading to the gradual formation of crystals.

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably, causing crystallization as the solubility decreases.

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a modern X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation, commonly from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) source, is used to irradiate the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

After data collection, the diffraction data are processed to solve the crystal structure. The phases of the diffracted X-rays are determined using direct methods or Patterson methods, which generates an initial electron density map. An atomic model is then built into this map and refined against the experimental data. This refinement process minimizes the difference between the observed and calculated structure factors, and is typically evaluated by the R-factor (R1). A low R-factor (typically < 0.05 for high-quality structures) indicates a good fit. The absolute configuration of the chiral center at C2 can be determined using anomalous dispersion effects, often quantified by the Flack parameter.

The final structural data is reported in a standardized format known as a Crystallographic Information File (CIF). This file contains all relevant information about the crystal, data collection, and the refined structural model.

Table 2: Illustrative Crystallographic Data Table for a Spirocyclic Carboxylic Acid

Parameter Example Value Description
Chemical FormulaC₁₀H₁₆O₃Molecular formula of the compound.
Formula Weight184.23 g/mol Molecular weight of the compound.
Crystal SystemMonoclinicThe crystal lattice system.
Space GroupP2₁/cThe symmetry group of the crystal.
a, b, c (Å)10.1, 8.5, 12.3Dimensions of the unit cell.
α, β, γ (°)90, 105.5, 90Angles of the unit cell.
Volume (ų)1015Volume of the unit cell.
Z4Number of molecules in the unit cell.
Radiation (λ, Å)Mo Kα (0.71073)Wavelength of X-rays used.
R1 [I > 2σ(I)]0.045Final R-factor indicating the goodness of fit.
Flack Parameter0.0(1)Parameter used to determine absolute stereochemistry.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can also provide insights into molecular conformation.

For 8-Oxaspiro[4.5]decane-2-carboxylic acid, the spectra would be dominated by vibrations associated with the carboxylic acid and the ether linkage.

Carboxylic Acid Group: A very broad O-H stretching band would be expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding between molecules, which often form cyclic dimers. libretexts.org The C=O (carbonyl) stretch is a strong, sharp absorption, expected around 1700-1725 cm⁻¹ for a saturated carboxylic acid dimer. libretexts.org

Ether Group: The C-O-C asymmetric stretching vibration of the tetrahydropyran ring would appear as a strong band in the IR spectrum, typically between 1250 and 1050 cm⁻¹.

Alkyl Framework: C-H stretching vibrations from the sp³-hybridized carbons of the rings would be observed just below 3000 cm⁻¹. The region below 1500 cm⁻¹ (the "fingerprint region") would contain a complex pattern of C-H bending and C-C stretching vibrations unique to the molecule's specific structure and conformation.

Table 3: Characteristic Vibrational Frequencies for 8-Oxaspiro[4.5]decane-2-carboxylic acid

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
Carboxylic AcidO-H stretch3300 - 2500Strong, Broad
Alkyl C-HC-H stretch2990 - 2850Medium to Strong
CarbonylC=O stretch1725 - 1700Strong
Ether LinkageC-O-C stretch1250 - 1050Strong

Chiroptical Spectroscopy (Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Characterization

Since 8-Oxaspiro[4.5]decane-2-carboxylic acid possesses a chiral center at the C2 position, it is optically active. Chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for characterizing its stereochemistry. creative-biostructure.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. bhu.ac.inbiologic.net As the wavelength approaches an electronic absorption band of a chromophore in the chiral molecule, the rotation changes dramatically, a phenomenon known as the Cotton effect. bhu.ac.in

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. slideshare.net A CD spectrum is a plot of this differential absorption (often as molar ellipticity) versus wavelength. It shows positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. creative-biostructure.com

The key chromophore in this molecule is the carboxyl group. The n → π* electronic transition of the carbonyl within the carboxyl group is sensitive to its chiral environment. The sign of the Cotton effect (positive or negative) associated with this transition can be correlated to the absolute configuration (R or S) at the C2 center. This correlation is often made by applying empirical rules, such as the Octant Rule, which relates the spatial disposition of substituents relative to the carbonyl group to the sign of the observed Cotton effect. scribd.com This analysis provides a powerful, non-destructive method for assigning the absolute stereochemistry of the molecule in solution. scribd.com

Theoretical and Computational Chemistry of 8 Oxaspiro 4.5 Decane 2 Carboxylic Acid

Conformational Analysis and Potential Energy Surfaces using Molecular Mechanics and Quantum Chemistry

The conformational landscape of 8-Oxaspiro[4.5]decane-2-carboxylic acid is complex due to the presence of two fused rings and a flexible carboxylic acid group. Understanding the accessible conformations and their relative energies is crucial for predicting its biological activity and reactivity.

Molecular mechanics (MM) methods are often employed as a first step to rapidly explore a wide range of possible conformations. These methods utilize classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. For a molecule like 8-Oxaspiro[4.5]decane-2-carboxylic acid, a systematic search or molecular dynamics simulations can identify low-energy conformers. researchgate.netrsc.org The spirocyclic nature of the molecule introduces significant conformational constraints, and MM calculations can help in understanding the puckering of the cyclopentane (B165970) and tetrahydropyran (B127337) rings. researchgate.net

Following molecular mechanics, quantum chemistry methods, such as Density Functional Theory (DFT) or ab initio calculations, are used to refine the geometries and energies of the most stable conformers. These higher-level calculations provide a more accurate description of the electronic structure and are essential for obtaining reliable energetic rankings of the different conformations. researchgate.net The potential energy surface (PES) can be mapped to identify not only the energy minima corresponding to stable conformers but also the transition states that connect them, providing a comprehensive picture of the molecule's flexibility. researchgate.net

A combined molecular mechanics and semi-empirical approach can also be validated by comparing computed structures with experimental data if available. nih.gov For spiro compounds, it has been found that specific conformations, such as chair-like structures, can be predominant at room temperature. rsc.org

Table 1: Hypothetical Relative Energies of 8-Oxaspiro[4.5]decane-2-carboxylic acid Conformers

ConformerDihedral Angle (°C-C-C=O)MethodRelative Energy (kcal/mol)
A178.5DFT (B3LYP/6-31G)0.00
B-65.2DFT (B3LYP/6-31G)1.25
C55.8DFT (B3LYP/6-31G*)2.89

Note: This data is illustrative and represents typical values for such a molecule.

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

For 8-Oxaspiro[4.5]decane-2-carboxylic acid, the HOMO is likely to be localized on the oxygen atoms of the ether and carboxylic acid groups, which are the most electron-rich regions. The LUMO, on the other hand, would be expected to have significant contributions from the carbonyl group of the carboxylic acid, which is an electron-deficient center. Engineering the frontier molecular orbitals by modifying the spiro-linked moiety can significantly alter the electronic properties of spiro-based molecules. rsc.orgrsc.org

Table 2: Hypothetical Frontier Orbital Energies for 8-Oxaspiro[4.5]decane-2-carboxylic acid

OrbitalEnergy (eV)Description
HOMO-6.8Localized on ether and carboxyl oxygen atoms
LUMO-0.5Localized on the C=O of the carboxylic acid
HOMO-LUMO Gap6.3Indicates high kinetic stability

Note: This data is illustrative and based on typical values for similar organic molecules.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule and are useful for predicting sites of electrophilic and nucleophilic attack. wuxiapptec.com The ESP is mapped onto the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). libretexts.org

In 8-Oxaspiro[4.5]decane-2-carboxylic acid, the most negative electrostatic potential is expected to be located around the oxygen atoms of the carboxylic acid group, making them susceptible to attack by electrophiles or coordination to metal ions. nih.govnih.gov The hydrogen atom of the hydroxyl group in the carboxylic acid will exhibit a strong positive potential, indicative of its acidic nature. pearson.com The rest of the aliphatic spirocyclic framework will have a relatively neutral potential. ESP maps are also instrumental in understanding intermolecular interactions, such as hydrogen bonding.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. rsc.org

By calculating the potential energy surface for a reaction, it is possible to identify the transition state structure and determine the activation energy (energy barrier). smu.edu This information is crucial for predicting the rate of a chemical reaction. For instance, in reactions involving the carboxylic acid group of 8-Oxaspiro[4.5]decane-2-carboxylic acid, such as esterification or amidation, computational methods can model the reaction pathway, including the formation of tetrahedral intermediates and the subsequent elimination of water.

The calculated activation energies can be used in conjunction with transition state theory to estimate reaction rate constants. This allows for a comparison of different possible reaction pathways and a prediction of the major products. For complex reactions, such as the synthesis of spiro compounds via multicomponent domino reactions, computational modeling can help to rationalize the observed stereoselectivity. mdpi.com

Solvent effects can significantly influence the rates and outcomes of chemical reactions. wikipedia.org Computational models can account for the presence of a solvent either implicitly, by treating it as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the calculation. ucsb.edu

For reactions involving 8-Oxaspiro[4.5]decane-2-carboxylic acid, the polarity of the solvent can affect the stability of charged intermediates and transition states. acs.org For example, in a deprotonation reaction, a polar solvent would stabilize the resulting carboxylate anion, thereby lowering the reaction barrier. researchgate.net Explicit solvent models are particularly important when specific solute-solvent interactions, such as hydrogen bonding, play a critical role in the reaction mechanism. researchgate.net The choice of solvent can be a determining factor in the success or failure of a synthesis. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a cornerstone for the accurate prediction of spectroscopic data for organic molecules like 8-Oxaspiro[4.5]decane-2-carboxylic acid. These predictions are invaluable for structural elucidation and for complementing experimental findings.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.govmdpi.com This approach involves several key steps:

Conformational Search: The molecule's potential energy surface is explored to identify the lowest energy conformers, as molecular geometry significantly influences magnetic shielding.

Geometry Optimization: The geometry of each stable conformer is optimized using a selected DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d), def2-SVP). mdpi.comacs.org

Shielding Tensor Calculation: For each optimized conformer, GIAO-DFT calculations are performed to compute the isotropic magnetic shielding tensors for each nucleus. nih.gov

Chemical Shift Calculation: The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard, typically tetramethylsilane (B1202638) (TMS). A linear scaling or regression analysis is often applied to correct for systematic errors and improve correlation with experimental data. researchgate.net

For 8-Oxaspiro[4.5]decane-2-carboxylic acid, theoretical calculations would yield predicted chemical shifts for each unique carbon and hydrogen atom in the structure. The spirocyclic nature of the molecule, with its rigid framework and distinct axial and equatorial positions, would result in a complex and informative predicted spectrum. The chemical shifts for the carbons and protons in the cyclopentane ring would be particularly influenced by the presence and orientation of the carboxylic acid group.

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts (Hypothetical)

The following table presents hypothetical, illustrative NMR chemical shift values for the major conformer of 8-Oxaspiro[4.5]decane-2-carboxylic acid, as would be predicted by DFT calculations. These are not experimental values.

Atom NumberAtom TypePredicted Chemical Shift (ppm)Notes
C=OCarbon175-180Carboxylic acid carbonyl
CH-COOHCarbon45-55Methine carbon bearing the carboxyl group
Spiro CCarbon75-85Quaternary spirocenter
O-CH₂Carbon65-75Carbons adjacent to the ether oxygen
Cyclopentane CH₂Carbon25-40Remaining cyclopentane carbons
Tetrahydropyran CH₂Carbon20-35Remaining tetrahydropyran carbons
COOHHydrogen10-12Carboxylic acid proton, can be broad
CH-COOHHydrogen2.5-3.5Methine proton
Axial ProtonsHydrogen1.2-1.9Protons in more shielded axial positions
Equatorial ProtonsHydrogen1.8-2.5Protons in more deshielded equatorial positions

Vibrational Frequencies:

Theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed. Diagonalizing this matrix yields the harmonic vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration).

For 8-Oxaspiro[4.5]decane-2-carboxylic acid, key predicted vibrational frequencies would include:

O-H Stretch: A broad, strong absorption typically predicted in the 2500-3300 cm⁻¹ range, characteristic of a hydrogen-bonded carboxylic acid.

C=O Stretch: A very strong, sharp absorption predicted around 1700-1750 cm⁻¹. The exact position can indicate the extent of hydrogen bonding.

C-O-C Stretch: An ether stretch predicted in the 1050-1150 cm⁻¹ region.

C-H Stretches: Aliphatic C-H stretching vibrations predicted just below 3000 cm⁻¹.

Computational models can also account for anharmonicity, which provides more accurate frequencies that are closer to experimental values, especially for O-H stretching modes. acs.orgnih.gov

Interactive Data Table: Predicted Key Vibrational Frequencies (Hypothetical)

The following table presents hypothetical, illustrative vibrational frequencies for 8-Oxaspiro[4.5]decane-2-carboxylic acid, as would be predicted by DFT calculations. These are not experimental values.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
O-H Stretch (Carboxylic Acid Dimer)2500-3300Strong, Broad
C-H Stretch (Aliphatic)2850-2990Medium-Strong
C=O Stretch (Carboxylic Acid)1700-1750Very Strong
C-O-C Stretch (Ether)1050-1150Strong
C-O Stretch (Carboxylic Acid)1210-1320Medium
O-H Bend1395-1440Medium

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of 8-Oxaspiro[4.5]decane-2-carboxylic acid, providing insights into its conformational flexibility and how it interacts with its environment. mdpi.com

Conformational Sampling:

While the spirocyclic core of the molecule is relatively rigid, the cyclopentane ring and the carboxylic acid substituent possess conformational flexibility. MD simulations can be used to explore the potential energy surface and determine the relative populations of different conformers. rsc.orgresearchgate.net A simulation would typically involve:

Parameterization: Assigning a force field (e.g., GAFF, OPLS) to describe the bonded and non-bonded interactions between atoms.

System Setup: Placing the molecule in a simulation box, often solvated with explicit solvent molecules (like water or chloroform) to mimic solution-phase conditions.

Simulation: Solving Newton's equations of motion numerically over a set period (nanoseconds to microseconds), generating a trajectory of atomic positions and velocities over time.

Analysis of the trajectory would reveal the preferred puckering of the cyclopentane ring and the rotational isomers (rotamers) of the carboxylic acid group. This is crucial for understanding which shapes the molecule is most likely to adopt in reality.

Intermolecular Interactions:

MD simulations are particularly powerful for studying non-covalent interactions. For 8-Oxaspiro[4.5]decane-2-carboxylic acid, a key interaction to investigate is the hydrogen bonding of the carboxylic acid group. researchgate.netnih.gov Simulations can model:

Dimerization: In non-polar solvents or in the solid state, carboxylic acids typically form strong hydrogen-bonded dimers. aip.org MD simulations can predict the stability, geometry, and dynamics of these dimeric structures.

Solvent Interactions: In a polar protic solvent like water, the simulation can track the formation and breaking of hydrogen bonds between the carboxylic acid's carbonyl oxygen and hydroxyl group and the surrounding water molecules. unlp.edu.ar

Intramolecular Hydrogen Bonding: The potential for the carboxylic acid proton to interact with the ether oxygen of the tetrahydropyran ring can also be assessed, although this is often less favorable than intermolecular bonding. nih.gov

By analyzing radial distribution functions and hydrogen bond lifetimes from the simulation trajectory, a detailed, quantitative picture of these critical intermolecular forces can be developed. nih.gov

Mechanistic Aspects of Biological Interactions and Scaffold Functionality of 8 Oxaspiro 4.5 Decane 2 Carboxylic Acid Derivatives

Investigation of 8-Oxaspiro[4.5]decane-2-carboxylic acid as a Privileged Scaffold in Chemical Biology Research

The spiro[4.5]decane core is a recurring motif in the design of biologically active compounds. Its inherent rigidity and well-defined stereochemistry make it an attractive scaffold for presenting substituents in a specific spatial orientation, which is crucial for molecular recognition by proteins. Various derivatives have been synthesized and evaluated for a range of biological activities, highlighting the versatility of this structural framework.

For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists for potential use in treating dementia of the Alzheimer's type. nih.gov In a different therapeutic area, 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives have been designed as selective ligands for the sigma-1 (σ1) receptor, which is implicated in various central nervous system disorders. researchgate.netnih.gov Furthermore, the modification of this scaffold to include sulfur, as in 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives, has led to the development of potent and selective 5-HT1A receptor agonists. nih.gov More complex nitrogen-containing analogs, such as 2,8-diazaspiro[4.5]decan-1-one derivatives, have been identified as potent inhibitors of RIPK1 kinase, a target in inflammatory diseases. researchgate.net The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has also been identified as a novel chemotype for delta opioid receptor-selective agonists. researchgate.net These examples underscore the utility of the spiro[4.5]decane skeleton as a foundational structure for engaging diverse biological targets.

Structure-Activity Relationship (SAR) Studies at the Molecular Recognition Level

The biological activity of spiro[4.5]decane derivatives is highly dependent on the nature and position of substituents on the spirocyclic core.

Systematic modifications of the spiro[4.5]decane scaffold have been instrumental in optimizing potency and selectivity for various targets. In the development of M1 muscarinic agonists, researchers started with a 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one structure and conducted systematic modifications. nih.gov Introducing an ethyl group at the 2-position or a methylene (B1212753) group at the 3-position, as well as converting the 3-oxo group to a dithioketal or an oxime, led to compounds with preferential affinity for M1 over M2 receptors. nih.gov

Similarly, in the pursuit of 5-HT1A receptor agonists, the replacement of oxygen atoms in a 1,4-dioxaspiro[4.5]decane moiety with sulfur led to a decrease in affinity for α1 adrenoceptors, thereby improving selectivity for the 5-HT1A receptor. unimore.it Further modifications, such as replacing the piperazine (B1678402) ring with a more flexible basic chain, also contributed to enhanced potency and selectivity. unimore.it For RIPK1 kinase inhibitors, virtual screening led to the identification of an 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hit, which was then optimized to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives with potent inhibitory activity. researchgate.net

The rigid nature of the spiro[4.5]decane scaffold is a key determinant of its interaction with biological targets. This rigidity reduces the entropic penalty upon binding and locks the substituents in a defined conformation. Stereochemistry at the spirocenter and other chiral centers on the scaffold plays a critical role in target engagement.

In the study of M1 muscarinic agonists, the optical resolution of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was performed. nih.gov It was found that the M1 agonist activity resided preferentially in the (-)-isomers, demonstrating the importance of stereochemistry for biological activity. nih.gov The absolute configuration of the active (-)-isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S by X-ray crystal structure analysis. nih.gov

Mechanistic Insights into Enzyme Inhibition and Receptor Modulation (excluding in vivo efficacy and clinical applications)

Mechanistic studies on spiro[4.5]decane derivatives have provided insights into their interactions with purified biomolecules at a molecular level.

Binding affinity studies have been crucial in quantifying the potency of spiro[4.5]decane derivatives. For a series of 1-oxa-8-azaspiro[4.5]decane derivatives designed as σ1 receptor ligands, all tested compounds exhibited nanomolar affinity for σ1 receptors, with Ki values ranging from 0.47 to 12.1 nM. nih.gov These compounds also showed moderate selectivity over σ2 receptors. nih.gov Another study on a 1,4-dioxa-8-azaspiro[4.5]decane derivative reported a high affinity for σ1 receptors with a Ki of 5.4 ± 0.4 nM and good selectivity over σ2 receptors and the vesicular acetylcholine (B1216132) transporter. nih.gov

In the context of enzyme inhibition, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors. The most potent compound in this series exhibited an IC50 value of 92 nM against RIPK1. researchgate.net

Table 1: Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma Receptors

Compound Ki (σ1) [nM] Ki (σ2) / Ki (σ1)
Derivative 1 0.47 >2
Derivative 2 1.2 >10
Derivative 3 12.1 >44

Data sourced from multiple studies on analogous compounds. nih.govnih.gov

Table 2: Inhibitory Activity of a 2,8-Diazaspiro[4.5]decan-1-one Derivative against RIPK1 Kinase

Compound IC50 (RIPK1) [nM]

Data sourced from a study on analogous compounds. researchgate.net

Structural biology techniques are invaluable for elucidating the precise binding modes of ligands with their protein targets. For the spiro[4.5]decane scaffold, X-ray crystallography has been used to determine the absolute configuration of a potent M1 muscarinic agonist, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, confirming it as the S-enantiomer. nih.gov This structural information is critical for understanding the stereochemical requirements for receptor binding and for guiding further ligand design. While detailed co-crystal structures with the target receptor were not described in the available literature for this specific compound, such studies are a common and powerful tool in drug discovery programs involving spirocyclic scaffolds.

Bioisosteric Considerations and Scaffold Hopping within Spirocyclic Systems

The concept of bioisosterism, where one functional group or molecule is replaced by another with similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of modern drug design. The 8-Oxaspiro[4.5]decane scaffold, with its rigid three-dimensional structure, offers a unique template for the application of these principles.

Scaffold Hopping: This strategy involves the replacement of a core molecular structure (scaffold) with a chemically different one while retaining similar biological activity. This is often pursued to improve properties such as potency, selectivity, or pharmacokinetic profiles, or to circumvent existing patents. For derivatives of 8-Oxaspiro[4.5]decane-2-carboxylic acid, scaffold hopping could involve several approaches:

Heteroatom Substitution: Replacing the oxygen atom at the 8-position with other heteroatoms like nitrogen or sulfur could lead to novel scaffolds such as azaspiro[4.5]decanes or thiaspiro[4.5]decanes. For instance, studies on 1-oxa-8-azaspiro[4.5]decanes have demonstrated their potential as M1 muscarinic agonists. nih.gov

Ring Size Modification: Altering the size of either the tetrahydrofuran (B95107) or the cyclohexane (B81311) ring could yield different spirocyclic systems, such as oxaspiro[3.5]nonanes or oxaspiro[5.5]undecanes.

Isosteric Replacement of the Carboxylic Acid: The carboxylic acid moiety is a key functional group that can be replaced with other acidic bioisosteres like tetrazoles, hydroxamic acids, or sulfonamides to modulate acidity, polarity, and metabolic stability.

The inherent rigidity of the spirocyclic core in 8-Oxaspiro[4.5]decane derivatives provides a fixed orientation for the substituents, which is a desirable feature in rational drug design. This rigidity helps in understanding structure-activity relationships (SAR) as it reduces the conformational flexibility that can complicate the interpretation of biological data.

In Vitro Cellular Pathway Modulation and Mechanistic Toxicology (excluding safety/adverse effects)

The investigation of how a compound modulates cellular pathways is crucial for understanding its mechanism of action and its potential therapeutic applications. For 8-Oxaspiro[4.5]decane-2-carboxylic acid derivatives, such studies would be essential to elucidate their biological function.

Target Identification and Validation in Cell-Based Assays

A critical first step in mechanistic studies is the identification of the molecular target(s) of a bioactive compound. A variety of cell-based assay technologies can be employed for this purpose:

Phenotypic Screening: This approach involves testing the compounds in cell-based models of disease to identify a desired phenotypic change (e.g., inhibition of cancer cell proliferation, reduction of inflammatory markers).

Target-Based Screening: If a putative target is hypothesized, assays can be designed to directly measure the interaction of the compound with that target (e.g., enzyme inhibition assays, receptor binding assays).

Chemoproteomics: Techniques such as affinity chromatography using an immobilized derivative of the spirocyclic compound can be used to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.

For example, related spirocyclic compounds, the 1-oxa-8-azaspiro[4.5]decane derivatives, have been evaluated for their affinity for sigma-1 (σ1) receptors, which are involved in a variety of cellular functions and are implicated in several neurological disorders. nih.govresearchgate.net

Investigation of Molecular Mechanisms of Cellular Response

Once a target is identified and validated, the subsequent molecular events that lead to the observed cellular response need to be investigated. This can involve a range of molecular and cellular biology techniques:

Western Blotting: To assess changes in the expression or post-translational modification of key proteins in a signaling pathway.

Quantitative PCR (qPCR): To measure changes in the expression of target genes.

Reporter Gene Assays: To monitor the activity of specific transcription factors or signaling pathways.

Immunofluorescence and Confocal Microscopy: To visualize the subcellular localization of the target protein and observe morphological changes in the cells upon treatment with the compound.

Pathway Analysis in Model Systems

To gain a broader understanding of the cellular pathways affected by 8-Oxaspiro[4.5]decane-2-carboxylic acid derivatives, systems biology approaches can be utilized.

Transcriptomics (e.g., RNA-seq): To obtain a global view of the changes in gene expression in response to compound treatment.

Proteomics: To analyze changes in the cellular proteome.

Metabolomics: To study alterations in cellular metabolism.

The data generated from these "omics" approaches can be analyzed using bioinformatics tools to identify enriched pathways and biological processes that are modulated by the compound. This can provide valuable insights into its mechanism of action and potential off-target effects. For instance, studies on other novel spirocyclic derivatives have utilized such approaches to understand their antiproliferative activity in cancer cell lines.

Future Research Directions and Emerging Paradigms for 8 Oxaspiro 4.5 Decane 2 Carboxylic Acid

Chemo- and Biocatalytic Innovations for Spirocycle Synthesis

The efficient and stereocontrolled synthesis of 8-Oxaspiro[4.5]decane-2-carboxylic acid is a primary area for future research. Innovations in both chemo- and biocatalysis will be instrumental in accessing this molecule and its analogues in an enantiomerically pure form.

In the realm of chemocatalysis, organocatalysis presents a powerful tool for the asymmetric synthesis of spirocyclic compounds. sigmaaldrich.com Future research could focus on developing novel organocatalytic cascade reactions to construct the 8-oxaspiro[4.5]decane core. chemicalbook.com For instance, a Michael-Michael-aldol cascade could potentially be designed to assemble the spirocyclic system with high diastereoselectivity and enantioselectivity. sigmaaldrich.com Furthermore, transition metal catalysis, particularly with gold and copper, has shown promise in the synthesis of spirocycles. The development of tailored gold or copper catalysts could enable novel intramolecular cyclization strategies to form the oxaspirocyclic ring system of 8-Oxaspiro[4.5]decane-2-carboxylic acid.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as monooxygenases and halohydrin dehalogenases, have been shown to catalyze the formation of spirocyclic structures in natural product biosynthesis and in synthetic applications. Future research could involve the discovery or engineering of enzymes capable of stereoselectively synthesizing the 8-Oxaspiro[4.5]decane-2-carboxylic acid core. This could be achieved through genome mining of microorganisms or directed evolution of existing enzymes to accept substrates that would lead to the desired spirocyclic product.

Catalytic Approach Potential Advantages Key Research Areas
Organocatalysis High stereoselectivity, metal-free reactions, mild reaction conditions.Development of novel cascade reactions, design of chiral catalysts specific for the 8-oxaspiro[4.5]decane scaffold.
Transition Metal Catalysis High efficiency, formation of complex bonds, diverse reactivity.Exploration of gold and copper catalysts for intramolecular cyclizations, development of enantioselective methods.
Biocatalysis High enantioselectivity and regioselectivity, environmentally friendly, mild reaction conditions.Enzyme discovery and engineering, development of whole-cell biocatalysts, integration with chemocatalysis.

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

Furthermore, ML models can be trained to predict the outcomes of chemical reactions, including yield and stereoselectivity. This predictive power can significantly reduce the amount of trial-and-error in the laboratory, accelerating the optimization of the synthesis of 8-Oxaspiro[4.5]decane-2-carboxylic acid. By integrating AI and ML, researchers can prioritize the most promising synthetic routes and reaction conditions, saving time and resources.

High-Throughput Screening and Combinatorial Library Design for Chemical Biology Probes

The unique three-dimensional structure of 8-Oxaspiro[4.5]decane-2-carboxylic acid makes it an attractive scaffold for the development of chemical biology probes. High-throughput screening (HTS) of a library of derivatives of this compound could lead to the discovery of molecules with specific biological activities.

Future research will likely focus on the design and synthesis of a combinatorial library based on the 8-Oxaspiro[4.5]decane-2-carboxylic acid core. By systematically modifying the carboxylic acid functional group and introducing various substituents on the spirocyclic rings, a diverse collection of compounds can be generated. This library can then be screened against a wide range of biological targets, such as enzymes and receptors, to identify hit compounds. These hits can then be further optimized to develop potent and selective probes for studying biological processes.

Advanced Analytical Techniques for Real-Time Reaction Monitoring and Structural Characterization

The development of advanced analytical techniques will be crucial for both the synthesis and characterization of 8-Oxaspiro[4.5]decane-2-carboxylic acid and its derivatives. Real-time reaction monitoring techniques, such as in-situ infrared (IR) spectroscopy and Raman spectroscopy, can provide valuable insights into reaction kinetics and mechanisms. This information can be used to optimize reaction conditions and improve the efficiency of the synthesis.

For structural characterization, sophisticated nuclear magnetic resonance (NMR) techniques, such as NOESY and ROESY, will be essential for determining the relative and absolute stereochemistry of the spirocyclic system. X-ray crystallography will provide unambiguous proof of the three-dimensional structure. The combination of these advanced analytical techniques will be vital for ensuring the quality and purity of the synthesized compounds.

Exploration of Novel Interdisciplinary Applications Beyond Current Scope

The potential applications of 8-Oxaspiro[4.5]decane-2-carboxylic acid are not limited to medicinal chemistry. Its rigid spirocyclic structure could be exploited in the field of materials science. For example, it could be used as a building block for the synthesis of novel polymers with unique thermal and mechanical properties.

Furthermore, the carboxylic acid functional group provides a handle for conjugation to other molecules, such as fluorescent dyes or biomolecules. This could lead to the development of novel imaging agents or targeted drug delivery systems. The exploration of these interdisciplinary applications will require collaboration between chemists, biologists, and materials scientists, and could lead to exciting new discoveries.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Oxaspiro[4.5]decane-2-carboxylic acid, and what reaction conditions are critical for success?

  • Methodological Answer : Common synthetic routes involve multi-step reactions starting from spirocyclic precursors or bicyclic ketones. For example, acid-catalyzed cyclization of keto-carboxylic acid derivatives under controlled temperatures (e.g., 60–80°C) in anhydrous solvents like THF or DCM is often employed. Reaction time and stoichiometric ratios of reagents (e.g., coupling agents like EDC/HOBt) must be optimized to avoid side products. Post-synthesis, purification via column chromatography or recrystallization is recommended .

Q. How is the purity and structural integrity of 8-Oxaspiro[4.5]decane-2-carboxylic acid validated in academic research?

  • Methodological Answer : Purity is assessed using reverse-phase HPLC with UV detection (λ = 210–254 nm) and comparison to reference standards. Structural confirmation relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton and carbon environments, with spirocyclic protons appearing as distinct singlets due to restricted rotation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
    Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification steps .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during structural characterization of 8-Oxaspiro[4.5]decane-2-carboxylic acid derivatives?

  • Methodological Answer : Contradictions in NMR or MS data often arise from impurities, tautomerism, or conformational isomerism. To address this:

  • Perform heteronuclear correlation spectroscopy (e.g., HSQC, HMBC) to confirm connectivity.
  • Use variable-temperature NMR to detect dynamic equilibria (e.g., ring-flipping in spiro systems).
  • Validate with X-ray crystallography if crystalline derivatives are obtainable.
    Cross-referencing with computational models (DFT calculations for expected chemical shifts) can further clarify ambiguities .

Q. What strategies optimize reaction yields in multi-step syntheses of 8-Oxaspiro[4.5]decane-2-carboxylic acid derivatives?

  • Methodological Answer : Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts may accelerate key steps like spirocyclization.
  • In-line monitoring : Techniques like FTIR or ReactIR track reaction progress in real time.
  • Parallel experimentation : Design-of-Experiments (DoE) models identify critical variables (e.g., temperature, pH) for high-throughput screening .

Q. How can researchers investigate the enzyme inhibition mechanisms of 8-Oxaspiro[4.5]decane-2-carboxylic acid analogs?

  • Methodological Answer : Mechanistic studies involve:

  • Kinetic assays : Measure inhibition constants (KiK_i) via fluorometric or calorimetric assays (e.g., ITC).
  • Docking simulations : Use molecular docking (AutoDock, Schrödinger) to predict binding modes to target enzymes (e.g., carbonic anhydrase).
  • Site-directed mutagenesis : Validate predicted binding residues by comparing wild-type and mutant enzyme inhibition profiles.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for biological activity?

  • Methodological Answer : Discrepancies may arise from inaccurate force fields in simulations or unaccounted solvation effects. Mitigation strategies include:

  • Re-parameterization : Adjust computational models using experimental data (e.g., NMR-derived torsional angles).
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for derivative compounds.
  • Experimental validation : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.